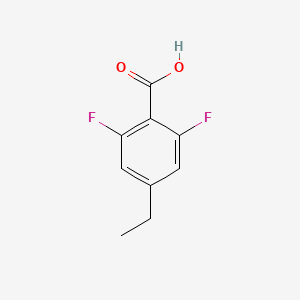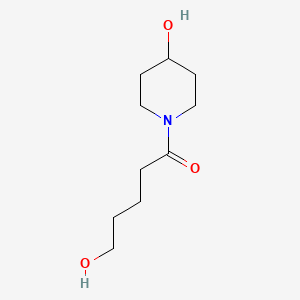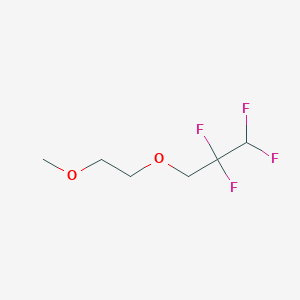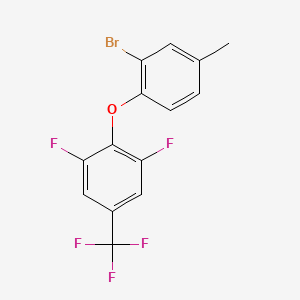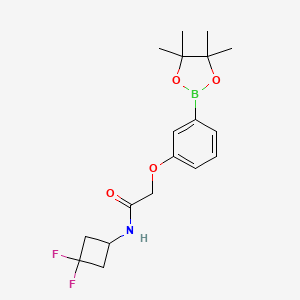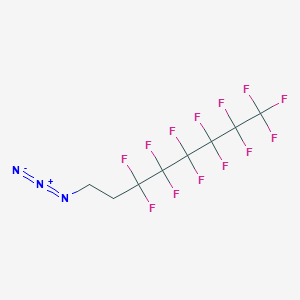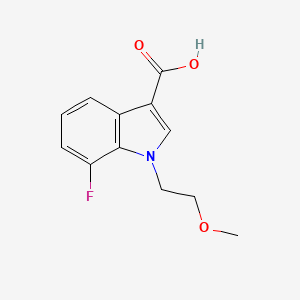
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, a methoxy-ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with an appropriately substituted indole derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 1st position is alkylated with 2-methoxy-ethyl bromide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxaldehyde or 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Reduction: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-methanol.
Substitution: Products depend on the nucleophile used, such as 7-amino-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound could be explored for its interactions with biological targets.
Medicine
Medicinally, indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. This compound could be investigated for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy-ethyl group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Lacks the fluorine and methoxy-ethyl groups, making it less lipophilic and potentially less bioactive.
7-fluoroindole: Lacks the carboxylic acid and methoxy-ethyl groups, which may reduce its versatility in chemical reactions.
1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which may affect its binding properties and stability.
Uniqueness
The presence of both the fluorine atom and the methoxy-ethyl group in 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid makes it unique. These functional groups can enhance its chemical reactivity, biological activity, and pharmacokinetic profile, distinguishing it from other indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H12FNO3 |
|---|---|
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
7-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-17-6-5-14-7-9(12(15)16)8-3-2-4-10(13)11(8)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
Clé InChI |
QJHJCRLBTYSSBG-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C2=C1C(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


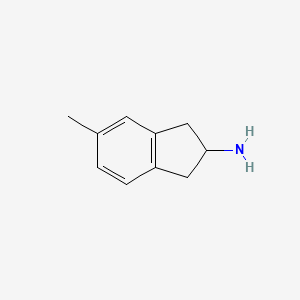
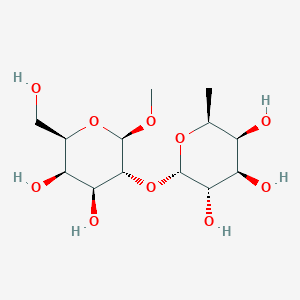
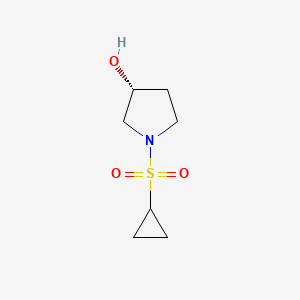
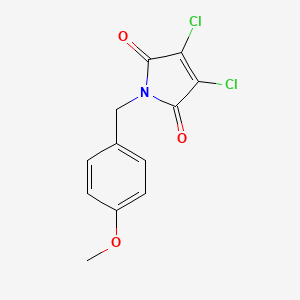
![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)

